2-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid
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Overview
Description
2-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid is a chemical compound with the molecular formula C6H9NO4 and a molecular weight of 159.14 g/mol It is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amino acids with carbonyl compounds to form the oxazolidinone ring. For example, the reaction of an amino acid such as alanine with a carbonyl compound like formaldehyde under acidic or basic conditions can yield the desired oxazolidinone derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups, such as amines.
Substitution: The compound can participate in substitution reactions where functional groups on the oxazolidinone ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .
Scientific Research Applications
2-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The oxazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial protein synthesis .
Comparison with Similar Compounds
Similar Compounds
3-(2-oxo-1,3-oxazolidin-3-yl)-3-phenylpropanoic acid: This compound has a similar oxazolidinone ring but with a phenyl group attached, which can influence its chemical and biological properties.
(2-oxo-1,3-oxazolidin-3-yl)acetic acid: Another similar compound with an acetic acid moiety, which can affect its reactivity and applications.
Properties
CAS No. |
1094759-71-3 |
---|---|
Molecular Formula |
C6H9NO4 |
Molecular Weight |
159.1 |
Purity |
95 |
Origin of Product |
United States |
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